molecular formula C24H24N4O B2473030 N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 896595-47-4

N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

Cat. No. B2473030
CAS RN: 896595-47-4
M. Wt: 384.483
InChI Key: DYRAITLGPIORDJ-UHFFFAOYSA-N
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Description

The compound “N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine” belongs to the class of quinazoline and quinazolinone derivatives. These derivatives are nitrogen-containing heterocycles that have received significant attention due to their diverse biopharmaceutical activities . They are considered important chemicals for the synthesis of various molecules with physiological significance and pharmacological utility .


Molecular Structure Analysis

The molecular structure of quinazoline and quinazolinone derivatives depends largely on the properties of the substituents and their presence and position on the cyclic compounds . Detailed structural analysis of the specific compound “this compound” is not provided in the retrieved papers.


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline and quinazolinone derivatives can vary widely depending on their specific structures . Unfortunately, the retrieved papers do not provide specific information on the physical and chemical properties of “this compound”.

Scientific Research Applications

Anti-tubercular Activity

Various derivatives of quinazoline, including compounds similar in structure to N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine, have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Compounds exhibiting significant activity were identified, highlighting the potential of this chemical scaffold in developing new anti-tuberculosis agents (Maurya et al., 2013).

Imaging Applications

A derivative of quinazoline, gefitinib labeled with carbon-11 ([11C]gefitinib), has been synthesized for imaging epidermal growth factor receptor tyrosine kinase (EGFR-TK) with positron emission tomography (PET). This illustrates the use of quinazoline derivatives in diagnostic imaging, offering insights into the receptor distribution and activity within tumors (Holt et al., 2006).

Anti-inflammatory and Analgesic Activities

The synthesis of quinazoline derivatives has also been explored for potential anti-inflammatory and analgesic activities. Some compounds have shown promising results in preliminary pharmacological screenings, indicating the versatility of the quinazoline framework in medicinal chemistry applications (Dash et al., 2017).

Vascular Disrupting Agents

Triazoloquinazolinone-based compounds have been investigated as tubulin polymerization inhibitors and vascular disrupting agents, displaying potent anticancer activity in a variety of cancer cell lines. These studies demonstrate the potential of quinazoline derivatives in cancer therapy, particularly in targeting tumor vasculature (Driowya et al., 2016).

Apoptosis Induction

N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, structurally related to quinazolines, have been identified as potent inducers of apoptosis in cancer cells. These compounds offer a new approach to cancer treatment by triggering programmed cell death, highlighting the therapeutic potential of quinazoline and its derivatives in oncology (Zhang et al., 2008).

Safety and Hazards

While many quinazoline and quinazolinone derivatives are approved for clinical use, such as erlotinib and gefitinib , the safety and hazards associated with “N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine” are not specified in the retrieved papers.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-16-22(17-9-4-3-5-10-17)24-26-21-14-7-6-13-20(21)23(28(24)27-16)25-18-11-8-12-19(15-18)29-2/h3-5,8-12,15,25H,6-7,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRAITLGPIORDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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